ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate is a complex organic compound that features both imidazole and isoxazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized through the cyclization of amido-nitriles, while the isoxazole ring can be formed via the reaction of hydroximinoyl chlorides with terminal alkynes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving imidazole and isoxazole rings.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Ethyl 5-methyl-3-(1-methyl-1H-imidazol-4-yl)isoxazole-4-carboxylate is unique due to the presence of both imidazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications .
Properties
Molecular Formula |
C11H13N3O3 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(1-methylimidazol-4-yl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-4-16-11(15)9-7(2)17-13-10(9)8-5-14(3)6-12-8/h5-6H,4H2,1-3H3 |
InChI Key |
YBLZPODYQYHMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CN(C=N2)C)C |
Origin of Product |
United States |
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